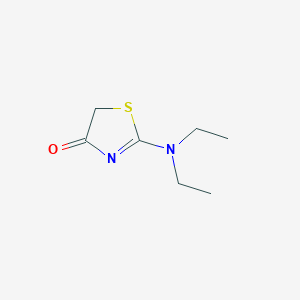

2-(Diethylamino)-1,3-thiazol-4(5H)-one

Beschreibung

Eigenschaften

CAS-Nummer |

1762-62-5 |

|---|---|

Molekularformel |

C7H12N2OS |

Molekulargewicht |

172.25 g/mol |

IUPAC-Name |

2-(diethylamino)-1,3-thiazol-4-one |

InChI |

InChI=1S/C7H12N2OS/c1-3-9(4-2)7-8-6(10)5-11-7/h3-5H2,1-2H3 |

InChI-Schlüssel |

UWPTWVKHUFJVNV-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C1=NC(=O)CS1 |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Structural Elucidation of 2-Aminothiazol-4(5H)-one Tautomers

Abstract

The 2-aminothiazol-4(5H)-one scaffold, also known as pseudothiohydantoin, is a privileged structure in medicinal chemistry, forming the core of molecules with diverse biological activities, including potent enzyme inhibitors.[1][2] The therapeutic efficacy and mechanism of action of these compounds are intrinsically linked to their precise three-dimensional structure and electronic properties, which are governed by a complex tautomeric equilibrium. This technical guide provides a comprehensive exploration of the structural elucidation of 2-aminothiazol-4(5H)-one tautomers, synthesizing theoretical principles with practical analytical strategies for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry, offering field-proven insights and detailed protocols to empower confident characterization of these versatile heterocyclic systems.

The Tautomeric Landscape of 2-Aminothiazol-4(5H)-one

Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental concept in the study of heterocyclic compounds.[3] For 2-aminothiazol-4(5H)-one, the presence of multiple proton donor and acceptor sites gives rise to a dynamic equilibrium between four primary tautomeric forms. This equilibrium is a result of two distinct tautomeric phenomena occurring simultaneously: the keto-enol tautomerism of the thiazolone ring and the amino-imino tautomerism of the exocyclic amine.[4][5]

The four principal tautomers are:

-

Keto-Amino (A): 2-amino-1,3-thiazol-4(5H)-one

-

Enol-Amino (B): 2-amino-4-hydroxy-1,3-thiazole

-

Keto-Imino (C): 2-imino-1,3-thiazolidin-4-one

-

Enol-Imino (D): 2-imino-4-hydroxy-1,3-thiazolidine

Figure 1: The four primary tautomeric forms of 2-aminothiazol-4(5H)-one.

The position of this equilibrium is not static; it is delicately influenced by a variety of factors including the solvent environment, temperature, pH, and the electronic nature of substituents on the core scaffold.[6] Understanding the predominant tautomeric form under physiological conditions is paramount for rational drug design, as it dictates the molecule's hydrogen bonding capacity, lipophilicity, and overall shape, which are critical for target binding and pharmacokinetic properties.

Establishing Tautomeric Predominance: A Multi-faceted Analytical Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Tautomers in Solution

NMR spectroscopy is arguably the most powerful tool for studying tautomeric equilibria in solution, as it allows for the non-invasive observation and quantification of different species in a dynamic system.[7] Both ¹H and ¹³C NMR provide exquisitely sensitive probes of the electronic environment of each nucleus, revealing distinct chemical shifts for each tautomeric form.

Expert Insights: The choice of deuterated solvent is a critical experimental parameter. Aprotic solvents like DMSO-d₆ can stabilize certain tautomers through hydrogen bonding, while protic solvents like D₂O or CD₃OD can lead to proton exchange, potentially complicating spectral interpretation but also providing valuable information about labile protons.[8] It is often insightful to acquire spectra in a range of solvents to understand the influence of the environment on the equilibrium.[9]

Table 1: Characteristic NMR Chemical Shifts for Tautomer Differentiation

| Tautomer Form | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |

| Keto-Amino (A) | ~4.0-4.5 (s, 2H, C5-H ₂) | ~175-185 (C 4=O), ~35-45 (C 5H₂) |

| Enol-Amino (B) | ~6.0-6.5 (s, 1H, C5-H ) | ~150-160 (C 4-OH), ~95-105 (C 5-H) |

| Keto-Imino (C) | ~4.0-4.5 (s, 2H, C5-H ₂) | ~175-185 (C 4=O), ~35-45 (C 5H₂) |

| Enol-Imino (D) | ~6.0-6.5 (s, 1H, C5-H ) | ~150-160 (C 4-OH), ~95-105 (C 5-H) |

| Note: These are approximate chemical shift ranges based on related heterocyclic systems. Actual values will vary with substitution and solvent. For instance, ¹³C NMR data for related 2-amino-1,3-thiazole derivatives show the C2 carbon at ~167 ppm, C4 at ~152-155 ppm, and C5 at ~102 ppm.[10] |

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 2-aminothiazol-4(5H)-one derivative.

-

Dissolve the sample in 0.6 mL of a high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a clean, dry NMR tube. Ensure complete dissolution.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Ensure the spectral width is adequate to capture all signals, including potentially broad N-H or O-H protons.

-

Perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The disappearance of signals corresponding to N-H and O-H protons confirms their assignment.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.

-

Carefully integrate the signals corresponding to unique protons of each tautomer. For example, integrate the C5-H₂ signal of the keto forms versus the C5-H signal of the enol forms.

-

Calculate the mole fraction (% Tautomer) and the equilibrium constant (KT) from the integral ratios, accounting for the number of protons each signal represents.[11]

-

KT = [Enol form] / [Keto form] = (Integral of enol C5-H) / (Integral of keto C5-H₂ / 2)

-

Figure 2: Experimental workflow for NMR-based analysis of tautomerism.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state.[12] By precisely locating atomic positions, it allows for the direct observation of proton locations and bond lengths, which are characteristic of a specific tautomer. For example, a C4=O double bond is indicative of a keto form, while a C2=N double bond (to the exocyclic nitrogen) would confirm an imino tautomer.

Expert Insights: It is crucial to remember that the solid-state structure may not be the predominant form in solution. Crystal packing forces can stabilize a higher-energy tautomer. However, crystallographic data provides an invaluable, fixed structural benchmark. For instance, the X-ray structure of 2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-2-hydroxy-1H-indene-1,3(2H)-dione confirms the presence of the 2-aminothiazol-4(5H)-one moiety in its keto-amino form in the solid state.[13]

Table 2: Representative Bond Lengths from Crystallographic Data of a 2-Aminothiazol-4(5H)-one Derivative[13]

| Bond | Expected Length (Å) - Single | Expected Length (Å) - Double | Observed Length (Å) | Implication |

| C4=O4 | ~1.43 | ~1.23 | ~1.21 | Confirms Keto form |

| C2-N(exo) | ~1.47 | ~1.27 | ~1.32 | Consistent with Amino form |

| C4-C5 | ~1.54 | ~1.34 | ~1.52 | Confirms saturated C4-C5 bond |

Computational Chemistry: Predicting Stability and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and for corroborating experimental data.[14] By calculating the Gibbs free energy (ΔG) of each tautomer, one can predict the position of the tautomeric equilibrium in the gas phase and in various solvents using continuum solvent models like the Polarizable Continuum Model (PCM).[4]

Expert Insights: The choice of functional and basis set is critical for obtaining accurate results. The B3LYP functional with a triple-zeta basis set such as 6-311++G(d,p) is a commonly used and reliable combination for studying tautomerism in such heterocyclic systems.[15] It is also powerful for predicting NMR chemical shifts and IR vibrational frequencies, which can be directly compared with experimental spectra to aid in the assignment of signals to specific tautomers.[16]

Computational studies on the closely related 2-aminothiazolidine-4-one have shown that the amino tautomer is more stable than the imino form, and that the presence of water molecules can decrease the energy barrier for proton transfer.[16]

-

Structure Building:

-

Construct the 3D structures of all four tautomers (A, B, C, and D) using a molecular modeling program (e.g., GaussView).

-

-

Geometry Optimization and Frequency Calculation:

-

Perform a geometry optimization and frequency calculation for each tautomer in the gas phase using a DFT method (e.g., B3LYP/6-311++G(d,p)).

-

Confirm that the optimized structures are true energy minima by ensuring there are no imaginary frequencies.

-

-

Solvation Energy Calculation:

-

Using the gas-phase optimized geometries, perform a single-point energy calculation for each tautomer in the desired solvent (e.g., water, DMSO) using a PCM model.

-

-

Energy Analysis:

-

Extract the Gibbs free energies from the output files for both gas-phase and solvated calculations.

-

Calculate the relative energies (ΔG) of the tautomers to determine their relative populations and the theoretical KT.

-

Figure 3: Workflow for DFT-based analysis of tautomer stability.

Conclusion and Future Outlook

The structural elucidation of 2-aminothiazol-4(5H)-one tautomers is a critical exercise for any research program centered on this valuable scaffold. While computational studies and data from derivatives strongly suggest that the keto-amino form is the most stable tautomer, particularly in the solid state, the tautomeric equilibrium in solution is a dynamic and sensitive property.

A rigorous, multi-pronged approach employing high-field NMR spectroscopy in various solvents, single-crystal X-ray diffraction, and DFT calculations provides the most reliable and comprehensive structural picture. The detailed protocols and causative explanations provided in this guide serve as a robust framework for researchers to confidently characterize their own 2-aminothiazol-4(5H)-one derivatives. As new therapeutic agents based on this core are developed, a thorough understanding of their tautomeric behavior will remain an indispensable component of successful drug discovery and design.

References

-

Frisch, M. J., et al. (2009). Gaussian 09, Revision A.02. Gaussian, Inc., Wallingford, CT. [Link]

- Katritzky, A. R., et al. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1, 1-655.

- 1 H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. (n.d.). ResearchGate.

- Engoyan, A. P., et al. (1978). Tautomerism and spatial isomerism in the 2-phenylaminothiazolin-4-one series. Chemistry of Heterocyclic Compounds, 14, 987–991.

- 2-Aminothiazol-4(5H)-one hydrochloride | 97% | RUO. (n.d.). Benchchem.

- Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution. (2005, October 6). PubMed.

- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. (2010, August 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019, September 14). PMC - PubMed Central.

- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023, March 20). RSC Publishing.

- rac-2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl). (n.d.). PMC.

- Synthesis and characterization of biological active heterocycle-2-Aminothiazole. (2022, October 24).

- Tautomerism in 2-Aminothiazole Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.

- The observed Raman spectrum (a) of 2-aminothiazole in saturation.... (n.d.). ResearchGate.

- Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (n.d.).

- 2-Aminothiazole (96-50-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- Determination of Solvent Effects on Keto–Enol Equilibria - of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. (n.d.).

- Keto-Enol Tautomerism : Key Points. (2022, June 21). Master Organic Chemistry.

- The Use of NMR Spectroscopy to Study Tautomerism. (2025, August 7).

- Enchev, V., Markova, N., & Angelova, S. (2005). Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution. The Journal of Physical Chemistry A, 109(39), 8904–8913.

- Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. (n.d.). SciSpace.

- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020, November 20). PMC.

- Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. (2021, August 10). MDPI.

- Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. (2022, February 15). PubMed.

- Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics | BioPchem. (n.d.).

- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022, June 17). Semantic Scholar.

- EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. (n.d.). Joseph A DiVerdi.

- NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.).

- 2-aminothiazole and 2-aminothiazolinone deriv

- Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism of 2-aminobenzothiazole. (2025, December 6).

- Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. (n.d.). RSC Publishing.

- One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H- pyrazol-1-yl) thiazole derivatives. (2018, April 2).

- Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. (2020, October 1). SciSpace.

- Keto enol tautomerism – Knowledge and References. (n.d.). Taylor & Francis.

- X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. (2021, August 29). MDPI.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ijpsr.com [ijpsr.com]

- 7. scispace.com [scispace.com]

- 8. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sjpas.com [sjpas.com]

- 16. Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Aminothiazole Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 2-aminothiazole moiety has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1][2][3] Its remarkable versatility, stemming from unique physicochemical properties and the capacity for diverse molecular interactions, has enabled its incorporation into a wide array of therapeutic agents.[1][4] This guide provides a senior application scientist's perspective on the discovery and evolution of the 2-aminothiazole scaffold, delving into the causal chemistry, strategic experimental designs, and critical considerations that have made it a cornerstone of modern drug development. We will explore its journey from a foundational chemical entity to its role in blockbuster drugs, emphasizing the scientific rationale behind its success.

Section 1: Genesis of a Privileged Scaffold

The story of the 2-aminothiazole scaffold begins not in a pharmaceutical lab, but in the realm of fundamental organic chemistry. The Hantzsch thiazole synthesis, first described in 1887, provided a robust and straightforward method for creating the thiazole ring by reacting an α-haloketone with a thiourea derivative.[1][5] This accessibility was a critical first step, allowing for broad exploration of its chemical space.

One of its earliest significant therapeutic applications was as a key building block for Sulfathiazole, a member of the revolutionary sulfa class of antibiotics.[1][6] While largely superseded, this early success cemented the 2-aminothiazole core in the medicinal chemist's toolkit, demonstrating its potential to form the basis of biologically active molecules.

The core's value lies in its structural and electronic features. It is a compact, planar, and aromatic system containing hydrogen bond donors and acceptors, which are crucial for interacting with biological targets. The exocyclic amine at the 2-position is a key feature, acting as a potent hydrogen bond donor and providing a convenient handle for further chemical modification.

Caption: The 2-Aminothiazole scaffold with IUPAC numbering.

Section 2: The Kinase Inhibitor Revolution: A Case Study in Dasatinib

The true ascent of the 2-aminothiazole scaffold to "privileged" status began with its discovery as a novel and highly effective template for kinase inhibitors.[7][8] Kinases, enzymes that regulate a vast number of cellular processes, are a major target class in oncology and immunology. The ATP-binding site of kinases contains a "hinge" region that forms key hydrogen bonds with the adenine ring of ATP. The 2-aminothiazole scaffold proved to be an exceptional bioisostere for this adenine ring, capable of forming similar critical hydrogen bond interactions.[9]

The development of Dasatinib (BMS-354825), a potent pan-Src family and Bcr-Abl kinase inhibitor, is a paradigm of this scaffold's power.[10] The discovery process began with the identification of 2-aminothiazole (compound 1 in the table below) as a weak, but ATP-competitive, Lck inhibitor from an internal compound library screening.[11] This initial hit served as the starting point for an iterative and rational structure-activity relationship (SAR) campaign.

Experimental Rationale: The Path to Potency

The causality behind the experimental choices in Dasatinib's development reveals a masterclass in medicinal chemistry:

-

Initial Hit and Hypothesis: The initial hit, while weak, was ATP-competitive, suggesting it occupied the ATP binding site. The hypothesis was that the 2-aminothiazole core was acting as the "hinge-binding" motif.

-

Systematic SAR Exploration: Chemists began a systematic investigation of the substitutions on the thiazole ring. The first key area of exploration was the carboxanilide side chain at the 5-position.[11] This was driven by the need to occupy the hydrophobic pocket adjacent to the hinge region, a common strategy for increasing potency and selectivity.

-

Optimization of the "Head" Piece: The team then turned to the 2-amino position. Attaching various heterocyclic rings was explored to extend into the solvent-exposed region of the active site, aiming to pick up additional interactions and fine-tune physicochemical properties like solubility. This led to the discovery that a 2-methyl-4-pyrimidinyl group was highly favorable.[7][11]

-

Fine-Tuning for Potency and Profile: The final piece of the puzzle was the side chain on the pyrimidine ring. The addition of a 4-(2-hydroxyethyl)piperazine moiety dramatically improved cellular potency and aqueous solubility, crucial properties for an orally bioavailable drug.[7]

This stepwise, hypothesis-driven optimization campaign transformed a micromolar screening hit into a sub-nanomolar, clinically successful drug.[7][11]

Table 1: Abridged Structure-Activity Relationship (SAR) Data for Dasatinib Precursors

| Compound | R1 (at 2-amino position) | R2 (at 5-carboxamide position) | Lck IC50 (µM) | T-Cell Proliferation IC50 (µM) |

|---|---|---|---|---|

| 1 | H | 2-chloro-6-methylphenyl | 6.6 | >10 |

| 5a | tert-butyl carbamate | 2-chloro-6-methylphenyl | ~5 | >10 |

| Dasatinib (2) | 6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl | 2-chloro-6-methylphenyl | <0.001 | 0.003 |

Data synthesized from J. Med. Chem. 2006, 49, 23, 6819–6832.[11]

Caption: Hypothetical binding of a 2-aminothiazole inhibitor in a kinase ATP pocket.

Section 3: Synthetic Methodologies: Building the Core

The utility of a scaffold is directly proportional to the ease and versatility of its synthesis. The Hantzsch synthesis remains a primary and highly effective method for constructing the 2-aminothiazole core.[5] Its reliability is a key reason for the scaffold's widespread use.

Protocol: A Standard Hantzsch Thiazole Synthesis

This protocol describes a general, self-validating system for the synthesis of a 2-amino-4-substituted thiazole.

-

Reagent Preparation:

-

Dissolve 1.0 equivalent of the desired thiourea derivative in a suitable solvent (e.g., ethanol, isopropanol).

-

In a separate vessel, dissolve 1.0 equivalent of the appropriate α-haloketone (e.g., an α-bromoketone) in the same solvent.

-

-

Reaction:

-

To the stirred solution of thiourea, add the α-haloketone solution dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (typically 60-80°C).

-

-

Monitoring and Work-up:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates completion (typically 2-6 hours).

-

Allow the mixture to cool to room temperature. The product hydrohalide salt often precipitates.

-

Collect the precipitate by filtration.

-

-

Neutralization and Purification:

-

Suspend the salt in water and neutralize by the slow addition of a base (e.g., saturated sodium bicarbonate solution, ammonium hydroxide) until the pH is ~8-9.

-

The free base (the desired 2-aminothiazole product) will precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Caption: Generalized workflow for the Hantzsch 2-aminothiazole synthesis.

Section 4: Beyond Kinases: A Scaffold of Many Talents

While kinase inhibition is a major application, the 2-aminothiazole scaffold's utility is far broader, demonstrating activity against a wide range of biological targets.[4][12]

-

Antimicrobial and Antifungal Agents: Derivatives have shown potent activity against various bacterial and fungal strains, including Mycobacterium tuberculosis and Plasmodium falciparum.[13][14]

-

Anti-inflammatory Agents: The scaffold is found in compounds that inhibit enzymes involved in inflammatory pathways, such as COX-1/COX-2 and phosphodiesterases (PDEs).[5][15]

-

Neuroprotective Agents: Certain 2-aminothiazoles have been identified as promising leads for treating neurodegenerative conditions like prion diseases.[16][17]

-

Other Targets: The scaffold has been incorporated into drugs and clinical candidates targeting a diverse array of proteins, including acetylcholine esterase, PARP-1, and various receptors.[17][18]

Table 2: Selected FDA-Approved Drugs Featuring the 2-Aminothiazole Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action / Target |

|---|---|---|

| Dasatinib | Anticancer | Kinase Inhibitor (BCR-ABL, Src family) |

| Alpelisib | Anticancer | PI3Kα Inhibitor |

| Famotidine | Anti-ulcer | H2 Receptor Antagonist |

| Meloxicam | Anti-inflammatory (NSAID) | COX-2 Inhibitor |

| Cefdinir | Antibiotic | Bacterial Cell Wall Synthesis Inhibitor |

| Pramipexole | Anti-Parkinson's | Dopamine Agonist |

Information compiled from multiple sources.[6][10][19]

Section 5: A Word of Caution: The Toxicophore Potential

No technical guide would be complete without addressing a scaffold's potential liabilities. The 2-aminothiazole ring has been classified as a potential "toxicophore".[2][20] This is a critical consideration for any drug development program. The concern stems from its susceptibility to metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive electrophilic metabolites via C4-C5 epoxidation.[2] These reactive metabolites can covalently bind to macromolecules like proteins and DNA, potentially causing idiosyncratic adverse drug reactions.

Expert Insight: Mitigating Metabolic Risk

The classification as a toxicophore does not mean the scaffold should be abandoned. Instead, it demands intelligent drug design to mitigate the risk. The key self-validating protocol here is "metabolic blocking."

-

Causality: The epoxidation occurs across the C4-C5 double bond. Therefore, placing a substituent at either the C4 or C5 position of the thiazole ring can sterically hinder or electronically disfavor this metabolic pathway.[2]

-

Experimental Strategy: During lead optimization, chemists will intentionally synthesize analogs with small, metabolically stable groups (e.g., methyl, chloro, or as part of a larger group like the carboxamide in Dasatinib) at the C5 position. These new compounds are then subjected to in vitro metabolic stability assays (e.g., using human liver microsomes) and reactive metabolite trapping studies. A successful outcome is observing a significant reduction in the formation of reactive metabolites compared to the unsubstituted parent compound.

This proactive approach to understanding and designing out metabolic liabilities is a hallmark of modern, safety-conscious drug discovery.[20]

Conclusion

From its origins in classic organic synthesis, the 2-aminothiazole scaffold has evolved into one of the most productive and versatile platforms in medicinal chemistry. Its success is not accidental; it is a direct result of its inherent chemical properties that allow it to effectively mimic endogenous ligands and serve as a robust anchor for interacting with a multitude of biological targets. The story of Dasatinib exemplifies how a deep understanding of structure-activity relationships and a rational, hypothesis-driven approach can unlock the full potential of a privileged core. However, its journey also carries an important lesson in the dual nature of chemical structures, reminding us that potential toxicity must be understood and engineered out of final drug candidates. For the drug development professional, the 2-aminothiazole scaffold remains a powerful and relevant tool, continuing to yield new therapeutic agents that address significant unmet medical needs.

References

-

Lombardo, L. J., et al. (2006). Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] -1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. Available at: [Link]

-

Lombardo, L. J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available at: [Link]

-

Veselovska, J., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry, 22(1), 438-447. Available at: [Link]

-

Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

-

Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. Available at: [Link]

-

Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 210, 112953. Available at: [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. Available at: [Link]

-

Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Oriental Journal of Chemistry, 37(2). Available at: [Link]

-

Zhang, M., et al. (2009). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. Journal of Computer-Aided Molecular Design, 23(1), 23-35. Available at: [Link]

-

International Academy of Engineering, Science and Management. (n.d.). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. IAJESM. Available at: [Link]

-

Lombardo, L. J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. ResearchGate. Available at: [Link]

-

Journal of University of Shanghai for Science and Technology. (n.d.). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. JUSST. Available at: [Link]

-

ProQuest. (2020). Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. ProQuest. Available at: [Link]

-

ResearchGate. (n.d.). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. ResearchGate. Available at: [Link]

-

Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. Available at: [Link]

-

EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

-

Hussein, A. H. M., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(52), 31235-31252. Available at: [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. Available at: [Link]

-

EMBL-EBI. (n.d.). 2-aminothiazole-derived opioids. Bioisosteric replacement of phenols. (CHEMBL1149134). ChEMBL. Available at: [Link]

- Google Patents. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. Google Patents.

-

Galli, M., et al. (2011). 2-Aminothiazoles as Therapeutic Leads for Prion Diseases. Journal of Medicinal Chemistry, 54(4), 1327-1336. Available at: [Link]

-

Gever, J., et al. (2006). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. Journal of Medicinal Chemistry, 49(16), 4847-4853. Available at: [Link]

-

Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. Available at: [Link]

-

Wikipedia. (n.d.). 2-Aminothiazole. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). 2-Aminothiazole scaffold containing amide moiety (15-22). ResearchGate. Available at: [Link]

-

Hussein, A. H. M., et al. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Molecules, 26(4), 902. Available at: [Link]

-

ResearchGate. (n.d.). A few commercialized drugs containing the embedded 2-aminothiazole scaffold. ResearchGate. Available at: [Link]

-

Das, D., & Premsai, D. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98. Available at: [Link]

-

ResearchGate. (n.d.). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. ResearchGate. Available at: [Link]

-

Hussein, A. H. M., et al. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Molecules, 26(4), 902. Available at: [Link]

-

Taylor & Francis. (n.d.). 2-aminothiazole – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 6. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. drughunter.com [drughunter.com]

- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 19. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Preliminary In Vitro Screening of 2-(Diethylamino)-1,3-thiazol-4(5H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazol-4(5H)-one Scaffold and Rationale for Screening

The 1,3-thiazol-4(5H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3][4] The specific compound, 2-(Diethylamino)-1,3-thiazol-4(5H)-one, incorporates a basic diethylamino group, which can significantly influence its physicochemical properties, such as solubility and protein binding, thereby modulating its biological profile.

The rationale for a preliminary in vitro screening of this compound is built upon the established therapeutic importance of the thiazolidinone ring system.[1][2] A systematic, tiered screening approach allows for the efficient identification of its primary biological effects and cytotoxic liabilities. This guide provides a strategic framework and detailed protocols for conducting a robust preliminary assessment, designed to generate reliable and interpretable data for hit-to-lead progression.

Strategic Framework for In Vitro Screening

A successful preliminary screening campaign is not a random collection of assays but a logical cascade designed to maximize information while conserving resources. The causality behind this workflow is to first establish a foundational understanding of the compound's interaction with cells (cytotoxicity and solubility) before committing to more complex and resource-intensive target-specific assays.

Phase 1: Foundational Assays

Before assessing specific biological activities, it is critical to determine the compound's fundamental physicochemical and cytotoxic properties. These initial assays are self-validating systems; without this data, results from subsequent screens can be misleading.

Kinetic Solubility Assay

Expertise & Causality: Most in vitro assays use compounds solubilized in DMSO, which are then diluted into an aqueous buffer.[5] Therefore, determining the kinetic solubility is more relevant than thermodynamic solubility at this stage.[5] Compound precipitation during an assay can lead to inaccurate potency measurements and false negatives. This protocol uses a filter plate method for rapid, medium-throughput assessment.[6]

Protocol: Filter Plate Solubility

-

Stock Solution: Prepare a 10 mM stock solution of 2-(Diethylamino)-1,3-thiazol-4(5H)-one in 100% DMSO.

-

Serial Dilution: In a standard 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Aqueous Dilution: Transfer a small volume (e.g., 2 µL) from each DMSO dilution into a 96-well filter plate containing the aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4) to achieve the final test concentrations. The final DMSO concentration should be kept constant (e.g., 1%).[7]

-

Incubation: Shake the filter plate gently for 1.5-2 hours at room temperature to allow for equilibration.[6]

-

Filtration: Apply a vacuum to the filter plate manifold to separate the soluble fraction (filtrate) from any precipitated compound.

-

Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Measure the absorbance at the compound's λ-max alongside a standard curve prepared from the DMSO stock to determine the concentration of the dissolved compound.[6]

-

Interpretation: The highest concentration at which the measured absorbance corresponds to the expected concentration is considered the kinetic solubility limit.

Broad-Spectrum Cytotoxicity: The MTT Assay

Expertise & Causality: The MTT assay is a foundational colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9] This initial screen against a non-cancerous cell line (e.g., human dermal fibroblasts) establishes a baseline toxicity profile, which is crucial for differentiating between general cytotoxicity and specific anticancer activity later.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed a human non-cancerous cell line (e.g., HDFs) into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[9]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle controls (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][10]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Phase 2: Primary Target-Oriented Screening

Based on the extensive literature on thiazole and thiazolidinone derivatives, a logical next step is to screen for anticancer and antimicrobial activities.[2][11][12]

Anticancer Screening

Expertise & Causality: The same MTT protocol described above can be adapted for anticancer screening. The key difference is the use of a panel of cancer cell lines from different tissue origins (e.g., breast (MCF-7), liver (HepG2), lung (A549)).[2][13] This approach provides initial insights into potential selectivity. A compound showing high potency against a cancer cell line but low potency against the non-cancerous line from Phase 1 would be a promising hit.

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC)

Expertise & Causality: Antimicrobial resistance is a global health crisis, necessitating the discovery of new therapeutic agents.[11] The broth microdilution method is a standard and efficient technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Protocol: Broth Microdilution MIC Assay

-

Bacterial Inoculum Preparation: Culture representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton Broth (MHB).

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ampicillin).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[14]

Data Interpretation and Hit Prioritization

The goal of preliminary screening is to generate actionable data for decision-making. All quantitative results should be summarized for clear comparison.

Table 1: Hypothetical In Vitro Screening Data for 2-(Diethylamino)-1,3-thiazol-4(5H)-one

| Assay Type | Cell Line / Organism | Parameter | Result |

| Solubility | PBS, pH 7.4, 1% DMSO | Kinetic Solubility | > 100 µM |

| Cytotoxicity | HDF (non-cancerous) | IC50 | 85.2 µM |

| Anticancer | MCF-7 (Breast Cancer) | IC50 | 9.8 µM |

| HepG2 (Liver Cancer) | IC50 | 15.4 µM | |

| A549 (Lung Cancer) | IC50 | > 100 µM | |

| Antimicrobial | S. aureus (Gram +) | MIC | 32 µg/mL |

| E. coli (Gram -) | MIC | > 128 µg/mL |

Hit Prioritization Logic:

-

Anticancer Hit: The hypothetical data shows selectivity for MCF-7 and HepG2 cancer cells over non-cancerous HDF cells. The Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) is 8.7 for MCF-7, indicating a potentially favorable therapeutic window. The lack of activity against A549 suggests some level of cell-type specificity.

-

Antimicrobial Hit: The compound shows moderate activity against the Gram-positive S. aureus but is inactive against the Gram-negative E. coli. This suggests a specific mode of action that is ineffective against the outer membrane of Gram-negative bacteria.

Concluding Remarks and Future Directions

This guide outlines a strategic, multi-tiered approach for the preliminary in vitro screening of 2-(Diethylamino)-1,3-thiazol-4(5H)-one. By first establishing foundational solubility and cytotoxicity data, subsequent target-oriented screens for anticancer and antimicrobial activity can be interpreted with higher confidence. The hypothetical results suggest that this compound could be a promising starting point for developing selective anticancer agents or Gram-positive antibacterial agents. Promising hits identified through this cascade should be advanced to secondary assays to elucidate their mechanism of action, such as in vitro kinase inhibition assays or bacterial resistance studies.[15][16][17]

References

-

Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

-

Title: Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods Source: Aging (Albany NY) URL: [Link]

-

Title: The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies Source: Molecules URL: [Link]

-

Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

-

Title: Screening Antibacterial Activity: A Crucial Step in Drug Discovery Source: American Pharmaceutical Review URL: [Link]

-

Title: Cell Viability Assays Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]

-

Title: MTT Cell Assay Protocol Source: The University of Texas at Austin URL: [Link]

-

Title: Filter Plate Method Summary The solubility of a drug compound plays a significant role in absorption and Source: BioAssay Systems URL: [Link]

-

Title: Screening Antibacterial Activity of Novel Compounds Against Multidrug-Resistant Pathogens Source: DiVA portal URL: [Link]

-

Title: Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods Source: PMC - NCBI URL: [Link]

-

Title: High-Throughput Measurement of Compound Solubility and Physical Form with BMI Source: Aura Biosciences URL: [Link]

-

Title: New screening method finds novel approaches to combat antimicrobial resistant bacteria Source: University of Oxford URL: [Link]

-

Title: Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track Source: Wiley Online Library URL: [Link]

-

Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking Source: MDPI URL: [Link]

-

Title: Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity Source: European Journal of Health and Biology Education URL: [Link]

-

Title: A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization Source: PubMed URL: [Link]

-

Title: In vitro kinase assay Source: protocols.io URL: [Link]

-

Title: Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity Source: SciELO Brasil URL: [Link]

-

Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: PMC - NCBI URL: [Link]

-

Title: In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol Source: Bio-protocol URL: [Link]

-

Title: Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole Source: Chemical Methodologies URL: [Link]

-

Title: Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds Source: Scientific Reports URL: [Link]

-

Title: In-vitro antiviral screening of some thiopyranothiazoles Source: PubMed URL: [Link]

-

Title: Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies of New Thiazolo[3,2-A]Pyrimidin-5- One Source: Der Pharma Chemica URL: [Link]

-

Title: Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin Source: MDPI URL: [Link]

Sources

- 1. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 3. chemmethod.com [chemmethod.com]

- 4. In-vitro antiviral screening of some thiopyranothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. waters.com [waters.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. clyte.tech [clyte.tech]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity | International Journal of Health Advancement and Clinical Research (tz) [ijhacr.com]

- 12. scielo.br [scielo.br]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mjpms.in [mjpms.in]

- 15. diva-portal.org [diva-portal.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

detailed synthesis protocol for 2-(Diethylamino)-1,3-thiazol-4(5H)-one

Detailed Synthesis Protocol: 2-(Diethylamino)-1,3-thiazol-4(5H)-one

Executive Summary

This application note details the synthesis of 2-(diethylamino)-1,3-thiazol-4(5H)-one , a critical scaffold in medicinal chemistry known for its potential as an anticonvulsant, antimicrobial, and 11

The method described prioritizes high purity and scalability, utilizing a buffered ethanolic reflux system to drive the cyclization while minimizing hydrolysis of the sensitive imino-thiazolidinone core.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the nucleophilicity of the sulfur atom in the thiourea moiety. The synthesis is a convergent [3+2] cyclization involving two key steps:

-

S-Alkylation: Rapid nucleophilic attack of the thiourea sulfur on the

-carbon of chloroacetic acid. -

Cyclocondensation: Intramolecular nucleophilic attack by the thiourea nitrogen onto the carbonyl carbon, followed by dehydration/dealcoholation to close the ring.

Key Mechanistic Insight: The reaction competes between N-alkylation and S-alkylation. Under neutral to slightly acidic conditions, S-alkylation is kinetically favored due to the higher nucleophilicity of sulfur (soft nucleophile) toward the alkyl halide (soft electrophile).

Figure 1: Retrosynthetic disconnection showing the pathway from precursors to the target heterocycle.

Materials & Equipment

Reagents:

| Reagent | CAS No. | MW ( g/mol ) | Equiv.[1] | Role |

|---|---|---|---|---|

| N,N-Diethylthiourea | 105-55-5 | 132.23 | 1.0 | Nucleophile |

| Chloroacetic Acid | 79-11-8 | 94.50 | 1.1 | Electrophile |

| Sodium Acetate (anhydrous) | 127-09-3 | 82.03 | 1.2 | Buffer/Base |

| Ethanol (Absolute) | 64-17-5 | - | Solvent | Medium |

Equipment:

-

250 mL Round-bottom flask (RBF) with 24/40 joint.

-

Reflux condenser with drying tube (CaCl2).

-

Magnetic stirrer and hot plate with oil bath.

-

Vacuum filtration setup (Büchner funnel).[2]

-

Rotary evaporator.[3]

Detailed Experimental Protocol

Phase 1: Reactant Solubilization

-

Setup: Equip a 250 mL RBF with a magnetic stir bar.

-

Dissolution: Add 13.22 g (100 mmol) of N,N-diethylthiourea to 100 mL of absolute ethanol. Stir at room temperature until fully dissolved.

-

Note: If the thiourea is not fully soluble, warm gently to 40°C.

-

-

Activation: Add 9.84 g (120 mmol) of anhydrous sodium acetate.

-

Expert Tip: Sodium acetate acts as a buffer. It neutralizes the HCl generated during S-alkylation, preventing the reaction mixture from becoming too acidic, which could protonate the nitrogen nucleophile and retard the cyclization step.

-

Phase 2: Cyclization Reaction

-

Addition: Add 10.40 g (110 mmol) of chloroacetic acid directly to the flask.

-

Caution: Chloroacetic acid is highly corrosive and toxic by skin absorption. Handle with gloves in a fume hood.

-

-

Reflux: Attach the reflux condenser. Heat the mixture to a gentle reflux (bath temp ~85°C) for 4–6 hours .

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The starting thiourea (lower Rf) should disappear, and a new spot (higher Rf) should appear.

-

-

Observation: A white precipitate (NaCl) may form during the reaction. This is a byproduct of the buffering action.

Phase 3: Workup and Isolation

-

Filtration (Hot): While the solution is still warm, filter off the inorganic salts (NaCl) using a gravity filter or coarse frit. Wash the salt cake with 10 mL hot ethanol.

-

Concentration: Concentrate the filtrate to approximately 20% of its original volume using a rotary evaporator.

-

Precipitation: Pour the concentrated residue into 150 mL of ice-cold water with vigorous stirring. The product should precipitate as a white to off-white solid.

-

Troubleshooting: If an oil forms instead of a solid, scratch the glass sides with a rod or seed with a crystal if available. Alternatively, cool the oily mixture to 4°C overnight.

-

-

Final Filtration: Collect the solid by vacuum filtration. Wash with cold water (2 x 20 mL) to remove residual acid and salts.

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Phase 4: Purification (Recrystallization)

-

Solvent: Ethanol/Water (7:3 ratio).

-

Procedure: Dissolve the crude solid in the minimum amount of boiling ethanol. Add hot water dropwise until slight turbidity persists. Cool slowly to room temperature, then to 4°C.

-

Yield Expectation: 65–80% (approx. 11–14 g).

Reaction Mechanism & Pathway

The formation of the thiazolidinone ring proceeds via a specific sequence. Understanding this allows for troubleshooting if yields are low.

Figure 2: Step-wise mechanistic pathway.[4] The S-alkylation is the rate-determining step in acidic media, while cyclization is rapid in buffered conditions.

Characterization Data (Expected)

Validation of the synthesized compound should be performed using NMR and Melting Point analysis.

| Analysis | Expected Signal / Value | Assignment |

| Appearance | White/Off-white crystalline solid | - |

| Melting Point | 165–175°C (dec) | Depends on salt form vs free base |

| 1H NMR (CDCl3) | -CH2CH3 (Diethyl group) | |

| -NCH2 CH3 | ||

| C5-H2 (Thiazolidinone ring) | ||

| 13C NMR (CDCl3) | Ethyl carbons | |

| C5 (Ring methylene) | ||

| C2 (Guanidine-like carbon) | ||

| C4 (Carbonyl) | ||

| IR (KBr) | 1710 cm | C=O[4][5][6][7] Stretch (Thiazolidinone) |

| 1580 cm | C=N Stretch |

Troubleshooting & Optimization

-

Problem: Product remains an oil.

-

Cause: Residual solvent or impurities preventing crystal lattice formation.

-

Solution: Triturate the oil with diethyl ether or hexane. If that fails, dissolve in DCM, wash with NaHCO3 (aq), dry over MgSO4, and re-evaporate.

-

-

Problem: Low Yield.

-

Cause: Hydrolysis of the isothiourea intermediate before cyclization.

-

Solution: Ensure the reaction is strictly anhydrous until the workup. Use absolute ethanol and protect from atmospheric moisture.

-

-

Problem: Colored Impurities.

-

Cause: Oxidation of sulfur species.

-

Solution: Perform the reaction under a nitrogen atmosphere. Use activated charcoal during the recrystallization step.

-

Safety Considerations

-

Chloroacetic Acid: Highly toxic and corrosive. It penetrates skin rapidly and can cause systemic toxicity. Double-glove (Nitrile) and use a face shield.

-

Thioureas: Many thiourea derivatives are suspected carcinogens or goitrogens (thyroid inhibitors). Handle in a fume hood to avoid inhalation of dust.

References

-

Organic Syntheses Procedure for Pseudothiohydantoin: Snyder, H. R.; Werber, F. X.[2] Pseudothiohydantoin.[2] Org.[2] Synth.1947 , 27, 71. [Link] (Foundational protocol for 2-aminothiazol-4-one synthesis)

-

Mechanistic Study of Thiourea Cyclization: Ghaempanah, A. et al. Reaction between Thiouracil derivatives and Chloroacetic acid. Int. J. New.[8] Chem.2019 , 6, 178-189.[8] [Link] (Validates the S-alkylation mechanism)

-

Thiazolidinone Scaffold in Drug Discovery: JScholar Publishers. Synthesis and Biological Evaluation of 2-Substituted-Aryl-3-Substituted-Phenyl-Oxazole-4-Thiazolidines. J. Org. Chem. Chem. Sci.[7][9]2023 . [Link] (Context for biological relevance and spectral characterization)

Sources

- 1. BJOC - Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors [beilstein-journals.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jscholaronline.org [jscholaronline.org]

- 5. chemrevlett.com [chemrevlett.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Aminothiazole (96-50-4) 13C NMR [m.chemicalbook.com]

- 8. ijnc.ir [ijnc.ir]

- 9. asianpubs.org [asianpubs.org]

analytical methods for the purification of thiazol-4(5H)-one analogs

Application Note: Analytical Strategies for the Purification and Isolation of Thiazol-4(5H)-one Analogs

Executive Summary

Thiazol-4(5H)-one scaffolds are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. However, their synthesis—often involving Knoevenagel condensations or cyclization of thiosemicarbazones—frequently yields complex mixtures containing unreacted aldehydes, metal catalysts, and difficult-to-separate E/Z geometric isomers.

This guide provides a rigorous, data-driven framework for the purification of these analogs. Unlike generic protocols, we focus on the causality between molecular structure and separation mechanism , offering a dual-track approach: scalable recrystallization for bulk intermediates and high-resolution Preparative HPLC for final library compounds.

Pre-Purification Analytics & Solubility Profiling

Before initiating purification, the crude reaction mixture must be characterized to select the optimal pathway. Thiazol-4(5H)-ones often exhibit poor solubility in neutral aqueous media but high solubility in polar aprotic solvents.

Step 1: Solubility Screening Perform a rapid solubility check using 1 mg of crude product in 1 mL of the following solvents:

-

Class A (High Solvency): DMSO, DMF (Good for injection loading).

-

Class B (Crystallization Candidates): Ethanol (hot), Acetic Acid, 1,4-Dioxane.

-

Class C (Anti-solvents): Water, Diethyl Ether, Hexane.

Step 2: TLC Scouting

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase A: Hexane:Ethyl Acetate (7:3) – Targets lipophilic impurities.

-

Mobile Phase B: Chloroform:Methanol (9:1) – Targets polar byproducts (acids/amines).

-

Visualization: UV (254 nm) is mandatory due to the strong chromophores in the thiazole ring; Iodine vapor is secondary for non-UV active aliphatic chains.

Protocol A: Analytical Method Development (The "Scout" Method)

Objective: To establish a robust chromatographic baseline that resolves the target thiazolone from its E/Z isomers and synthetic precursors.

Mechanism: Thiazol-4(5H)-ones possess an acidic nitrogen (if N-unsubstituted) or basic centers depending on substitution. However, the separation of E/Z isomers is driven primarily by steric interaction with the stationary phase and pi-pi stacking.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 (ODS) End-capped, 5 µm, 4.6 x 150 mm | High carbon load provides maximizing interaction for geometric isomer separation. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of the thiazolone core, sharpening peaks. |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than MeOH for these aromatic heterocycles. |

| Flow Rate | 1.0 mL/min | Standard analytical flow.[1][2] |

| Detection | UV @ 254 nm & 320 nm | 320 nm is specific for the benzylidene chromophore formed in Knoevenagel products. |

| Temperature | 30°C | Controlled temperature ensures reproducible retention of isomers. |

Gradient Profile

-

0-2 min: 10% B (Isocratic hold to elute polar salts/catalysts)

-

2-15 min: 10% → 90% B (Linear gradient)

-

15-18 min: 90% B (Wash lipophilic dimers)

-

18.1 min: 10% B (Re-equilibration)

System Suitability Requirement:

-

Resolution (

) between E and Z isomers must be > 1.5. -

Tailing Factor (

) must be < 1.3.

Protocol B: Scalable Recrystallization (Bulk Purification)

Objective: Cost-effective purification for early intermediates or multi-gram scale-up.

Scientific Basis: Many thiazol-4(5H)-ones exhibit steep solubility curves in ethanol and acetic acid. The Z-isomer is thermodynamically more stable and often crystallizes preferentially, allowing for enrichment without chromatography.

Procedure:

-

Dissolution: Suspend crude solid in Ethanol (10 mL/g). Heat to reflux (80°C).

-

Co-solvent Addition: If insoluble, add 1,4-Dioxane or Acetic Acid dropwise until clear.

-

Note: Avoid DMF if possible, as removal is difficult.

-

-

Hot Filtration: Filter the hot solution through a sintered glass funnel to remove insoluble metal salts (ZnCl₂ is a common catalyst residue).

-

Controlled Cooling: Allow filtrate to cool to room temperature slowly (over 2 hours) to favor crystal growth over amorphous precipitation.

-

Anti-solvent Trigger (Optional): If no crystals form, add warm Water dropwise until slight turbidity persists, then cool to 4°C.

-

Isolation: Filter crystals, wash with cold Ethanol:Water (1:1), and dry under vacuum.

Protocol C: Preparative RP-HPLC (High-Purity Isolation)

Objective: Isolation of final compounds for biological screening (Target Purity > 98%).

Scale-Up Logic: Direct linear scale-up from Protocol A. The loading capacity is determined by the solubility of the thiazolone in DMSO.

Preparative Workflow

-

Sample Prep: Dissolve 100 mg of crude in 2 mL DMSO. Filter through 0.45 µm PTFE filter.

-

Column: C18 Prep Column (20 x 250 mm, 10 µm).

-

Flow Rate: 15-20 mL/min.

-

Mobile Phase: Water (0.1% Formic Acid) / ACN.

-

Injection: 500 µL - 1000 µL per run (Stacked Injections).

-

Fraction Collection: Trigger based on UV Threshold (Slope detection) to separate closely eluting E/Z isomers.

Critical Insight: The E/Z isomers often interconvert under light exposure.[3] Protect fractions from light immediately after collection and lyophilize rather than rotary evaporate to minimize heat-induced isomerization.

Visual Workflows (Graphviz)

Figure 1: Purification Decision Matrix

Caption: Logical decision tree for selecting Recrystallization vs. Prep HPLC based on crude purity and solubility.

Figure 2: HPLC Method Development Logic

Caption: Step-by-step optimization of the analytical method to resolve structural analogs and isomers.

References

-

Green Synthesis and Evaluation of Thiazolidinone Derivatives. Universitas Muhammadiyah Sidoarjo. Retrieved from [Link]

-

Synthesis and Biological Study of 4-Thiazolidinone Derivatives. Hakon Art. Retrieved from [Link]

-

Thiazol-4(5H)-one Analogs as Potent Tyrosinase Inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Separation of E/Z Isomers of Thiazol-4(5H)-ones. Indian Journal of Chemistry. Retrieved from [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI. Retrieved from [Link]

Sources

Antimicrobial Profiling of Thiazole Derivatives: From Solubility Optimization to Mechanistic Validation

Abstract & Strategic Overview

Thiazole derivatives represent a privileged scaffold in medicinal chemistry, historically validated by agents like sulfathiazole and increasingly relevant as novel inhibitors of bacterial DNA gyrase and biofilm formation. However, their evaluation is frequently compromised by poor aqueous solubility and non-specific aggregation, leading to false negatives or pan-assay interference (PAINS).

This guide departs from generic screening protocols to address the specific physicochemical challenges of thiazoles. It integrates solubility optimization directly into the MIC workflow and extends into mechanistic validation (DNA gyrase targeting) and biofilm eradication, ensuring that observed activity is potent, specific, and reproducible.

Pre-Experimental: The Solubility "Step-Down" Protocol

The Challenge: Thiazoles are often highly lipophilic. Direct addition to aqueous media causes precipitation, resulting in erratic MIC data. The Solution: A "Step-Down" dilution method that maintains compound dispersion while keeping solvent toxicity below the No Observable Effect Level (NOEL) for bacteria.

Reagents

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (99.9%).

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

-

Visual Aid: Light box or inverted mirror.

Protocol

-

Master Stock Preparation: Dissolve the solid thiazole derivative in 100% DMSO to a concentration of 10 mg/mL (or 100x the highest desired test concentration). Vortex until perfectly clear.

-

Intermediate Dilution: Dilute the Master Stock 1:10 into CAMHB to create a 1 mg/mL working solution (10% DMSO). Note: If precipitation occurs here, sonicate for 5 minutes at 40°C.

-

Final Assay Plate: When 10 µL of this working solution is added to 90 µL of broth in the test well, the final DMSO concentration is 1% .

-

Validation Rule: Most ATCC strains tolerate up to 2-5% DMSO, but 1% is the safe "Gold Standard" to prevent solvent-induced inhibition.

-

Core Quantitative Assay: Broth Microdilution (MIC)

This protocol aligns with CLSI M07 standards but includes specific controls for thiazole hydrophobicity.

Experimental Setup

-

Organisms: S. aureus ATCC 29213 (Gram+), E. coli ATCC 25922 (Gram-), and an MRSA clinical isolate.

-

Comparator: Ciprofloxacin (DNA gyrase inhibitor) or Vancomycin.

-

Readout: Visual turbidity and OD₆₀₀.

Step-by-Step Workflow

-

Inoculum Prep: Prepare a 0.5 McFarland suspension (~1.5 x 10⁸ CFU/mL) from fresh overnight colonies. Dilute 1:100 in CAMHB to achieve ~10⁶ CFU/mL.

-

Plate Loading (96-well round bottom):

-

Columns 1-10: Add 50 µL CAMHB.

-

Column 11 (Growth Control): 50 µL CAMHB + 1% DMSO (No drug).

-

Column 12 (Sterility Control): 100 µL CAMHB (No bacteria).

-

-

Compound Addition: Add 50 µL of the Thiazole Working Solution (from Section 2) to Column 1. Perform 2-fold serial dilutions from Column 1 to 10. Discard the final 50 µL.

-

Inoculation: Add 50 µL of the diluted bacterial suspension to Columns 1-11.

-

Final Volume: 100 µL.

-

Final Bacterial Load: ~5 x 10⁵ CFU/mL.

-

-

Incubation: 16-20 hours at 35°C ± 2°C (ambient air).

Data Visualization: Plate Layout

Caption: Serial dilution layout. Red indicates high drug concentration; Green indicates low. Blue is the critical solvent control.

Pharmacodynamics: Time-Kill Kinetics[1][2]

MIC determines potency, but Time-Kill determines efficacy (bactericidal vs. bacteriostatic). Thiazoles targeting DNA gyrase often exhibit time-dependent bactericidal activity.

Protocol

-

Preparation: Prepare 10 mL of CAMHB containing the thiazole derivative at 4x MIC .

-

Inoculation: Inoculate with ~10⁶ CFU/mL (Time 0).

-

Sampling: Withdraw 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

-

Plating: Serially dilute (1:10 steps) in PBS and plate onto Mueller-Hinton Agar. Incubate overnight.

-

Analysis: Plot Log₁₀ CFU/mL vs. Time.

Interpretation Criteria:

| Outcome | Definition |

|---|---|

| Bactericidal | ≥ 3 Log₁₀ reduction (99.9% kill) from initial inoculum.[1][2] |

| Bacteriostatic | < 3 Log₁₀ reduction or maintenance of stasis. |

Advanced Characterization: Biofilm Inhibition

Reasoning: Thiazoles have shown promise in disrupting biofilms, a key resistance mechanism in S. aureus.

Crystal Violet Reporter Assay[3]

-

Biofilm Growth: Inoculate S. aureus in Tryptic Soy Broth (TSB) + 1% Glucose in a flat-bottom 96-well plate. Incubate 24h to form mature biofilm.

-

Treatment: Wash wells gently with PBS to remove planktonic cells. Add media containing Thiazole (at 1x, 2x, and 4x MIC). Incubate 24h.

-

Staining:

-

Quantification: Solubilize dye with 30% Acetic Acid or Ethanol. Measure OD₅₉₅.

Mechanism of Action: DNA Gyrase Supercoiling Inhibition

To confirm the thiazole acts via the predicted mechanism (similar to Novobiocin or Ciprofloxacin) rather than non-specific membrane toxicity.

Assay Logic

We utilize a cell-free plasmid supercoiling assay. Relaxed plasmid pBR322 is incubated with E. coli DNA Gyrase and ATP. Active gyrase supercoils the DNA, which migrates faster in gel electrophoresis. Inhibitors prevent this supercoiling.

Workflow

-

Reaction Mix: 1 U DNA Gyrase + 0.5 µg Relaxed pBR322 + Assay Buffer (Tris-HCl, KCl, MgCl₂, ATP, DTT, Spermidine).

-

Inhibitor: Add Thiazole derivative (0.1 - 100 µM). Include Ciprofloxacin as Positive Control.

-

Incubation: 30 minutes at 37°C.

-

Termination: Add Stop Buffer (SDS + Proteinase K).

-

Visualization: Run on 1% Agarose gel.

-

Result: Supercoiled DNA (Fast band) = No Inhibition. Relaxed DNA (Slow band) = Inhibition .

-

Mechanistic Pathway Diagram

Caption: Thiazoles typically target the ATP-binding pocket of GyrB, preventing the energy-dependent supercoiling required for replication.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[2]

-

Mishra, R., et al. (2017). "Synthesis, properties, and biological activity of thiazole derivatives." Journal of Heterocyclic Chemistry.

-

Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety."[5] European Journal of Medicinal Chemistry.

-

O'Toole, G. A. (2011). "Microtiter Dish Biofilm Formation Assay." Journal of Visualized Experiments.

-

Maxwell, A. (1997). "DNA gyrase as a drug target." Trends in Microbiology.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. emerypharma.com [emerypharma.com]

- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 4. Frontiers | Anti-bacterial and Anti-biofilm Evaluation of Thiazolopyrimidinone Derivatives Targeting the Histidine Kinase YycG Protein of Staphylococcus epidermidis [frontiersin.org]

- 5. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Characterization of 2-(Diethylamino)-1,3-thiazol-4(5H)-one as a Selective 11β-HSD1 Inhibitor

Executive Summary

This guide details the experimental protocols for evaluating 2-(Diethylamino)-1,3-thiazol-4(5H)-one , a representative of the 2-aminothiazol-4(5H)-one class of inhibitors targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .

Inhibition of 11β-HSD1 is a validated therapeutic strategy for metabolic syndrome and type 2 diabetes.[1] This enzyme acts as an intracellular amplifier of glucocorticoids, converting inactive cortisone into active cortisol in the liver and adipose tissue.[2] The protocol below focuses on establishing a robust Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure potency (

Scientific Background & Mechanism[3]

The Glucocorticoid Shuttle

Physiological cortisol levels are regulated locally by two isozymes.[3]

-

11β-HSD1 (Reductase): Highly expressed in liver and adipose tissue.[4][5] It utilizes NADPH to reduce inactive cortisone to active cortisol , fueling gluconeogenesis and adipogenesis.

-

11β-HSD2 (Dehydrogenase): Expressed in the kidney and colon.[2] It utilizes NAD+ to inactivate cortisol to cortisone , protecting the Mineralocorticoid Receptor (MR) from illicit activation by cortisol.

Critical Specificity Requirement: An ideal inhibitor must block HSD1 to lower metabolic cortisol without inhibiting HSD2. Blocking HSD2 leads to "Apparent Mineralocorticoid Excess" (AME), characterized by severe hypertension and hypokalemia.

Compound Profile[1][7][8][9][10][11][12]

-

Name: 2-(Diethylamino)-1,3-thiazol-4(5H)-one

-

Class: 2-aminothiazol-4(5H)-one derivative.[1][6][7][8][9][10][11][12]

-

Mechanism: Competitive/Non-competitive inhibition of the cortisone binding pocket.

-

Solubility: Soluble in DMSO (up to 100 mM). Aqueous solubility is limited; maintain <1% DMSO in final assay buffers.

Pathway Visualization

The following diagram illustrates the opposing roles of HSD1 and HSD2 and the therapeutic intervention point.

Figure 1: The 11β-HSD isozyme shuttle.[3][6][13] HSD1 activates cortisol in metabolic tissues, while HSD2 inactivates it in the kidney. The inhibitor targets the HSD1 reduction pathway.[2]

Application Note: HTRF Biochemical Assay Setup

This protocol uses a competitive HTRF (Homogeneous Time-Resolved Fluorescence) immunoassay. The system detects cortisol production.[2][4][14] As the enzyme produces cortisol, it competes with d2-labeled cortisol for binding to a Cryptate-labeled anti-cortisol antibody.

-

High Cortisol (High Activity): Low FRET signal.

-

Low Cortisol (Inhibited): High FRET signal.

Materials & Reagents

| Component | Specification | Purpose |

| Enzyme Source | Human recombinant 11β-HSD1 microsomes | Target enzyme |